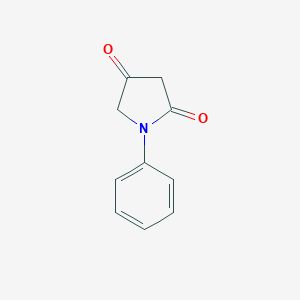
1-Fenilpirrolidina-2,4-diona
Descripción general
Descripción
1-Phenylpyrrolidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,4-diones It is characterized by a pyrrolidine ring with a phenyl group attached to the nitrogen atom and two keto groups at the 2 and 4 positions
Aplicaciones Científicas De Investigación
1-Phenylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a valuable tool in biological studies.
Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Phenylpyrrolidine-2,4-dione is a synthetic compound that has been found to exhibit inhibitory activity against certain types of fungi and plants It’s known that the compound interacts with key enzymes and proteins within these organisms, disrupting their normal functions .
Mode of Action
It’s believed that the compound interacts with its targets, leading to changes in their normal functions . This interaction could potentially disrupt the metabolic processes of the organisms, leading to their inhibition .
Biochemical Pathways
1-Phenylpyrrolidine-2,4-dione is thought to affect several biochemical pathways within the target organisms. The disruption of these pathways can lead to downstream effects such as growth inhibition .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and overall effectiveness .
Result of Action
The result of the action of 1-Phenylpyrrolidine-2,4-dione is the inhibition of the growth of certain types of fungi and plants . This is likely due to the disruption of key metabolic processes within these organisms .
Action Environment
The action of 1-Phenylpyrrolidine-2,4-dione can be influenced by various environmental factors. These could include the pH of the environment, temperature, and the presence of other compounds . These factors could potentially affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
1-Phenylpyrrolidine-2,4-dione exhibits a broad spectrum of bioactivities, including antitumor, antibiotic, insecticidal, antiviral, and herbicidal properties .
Cellular Effects
The effects of 1-Phenylpyrrolidine-2,4-dione on cells and cellular processes are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Phenylpyrrolidine-2,4-dione is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 1-Phenylpyrrolidine-2,4-dione can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-Phenylpyrrolidine-2,4-dione can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses. Detailed dosage-effect relationships have not been fully established.
Metabolic Pathways
1-Phenylpyrrolidine-2,4-dione is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrrolidine with phosgene or its derivatives under controlled conditions to introduce the keto groups at the 2 and 4 positions. Another method includes the cyclization of N-phenylsuccinimide with appropriate reagents to form the desired pyrrolidine-2,4-dione structure .
Industrial Production Methods: Industrial production of 1-Phenylpyrrolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Comparación Con Compuestos Similares
3-Phenylpyrrolidine-2,5-dione: This compound is structurally similar but has the keto groups at the 2 and 5 positions.
1-Benzylpyrrolidine-2,4-dione: Similar structure with a benzyl group instead of a phenyl group.
1-Phenylpyrrolidine-2,5-dione: Another structural isomer with keto groups at the 2 and 5 positions.
Uniqueness: 1-Phenylpyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of keto groups at the 2 and 4 positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
1-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347671 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114473-81-3 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural information revealed about 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione in the study?
A1: The study focuses on the crystal structure of 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione, a derivative of 1-phenylpyrrolidine-2,4-dione. The research primarily elucidates the following structural details []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


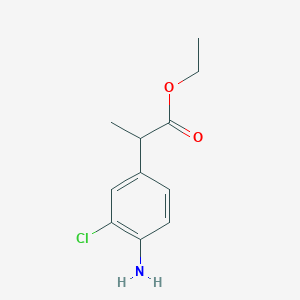

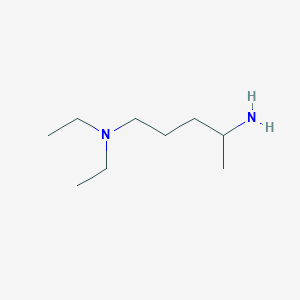
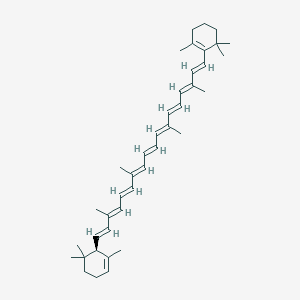
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)

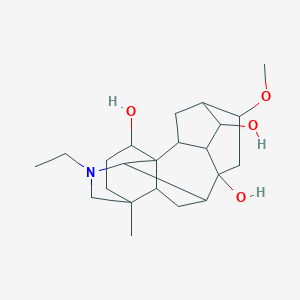
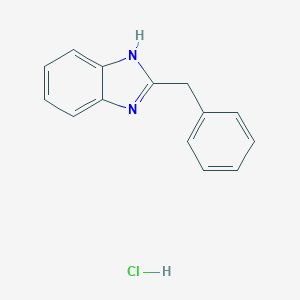


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)

